molecular formula C16H24N2O4S B500557 1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 915927-22-9

1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B500557
CAS No.: 915927-22-9
M. Wt: 340.4g/mol
InChI Key: AQZZBEPEBADUBJ-UHFFFAOYSA-N
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Description

1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is a sulfonamide-based compound featuring a piperidine ring substituted with a carboxamide group at position 4 and a sulfonyl-linked 4-ethoxy-2,5-dimethylphenyl moiety.

Properties

IUPAC Name

1-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-4-22-14-9-12(3)15(10-11(14)2)23(20,21)18-7-5-13(6-8-18)16(17)19/h9-10,13H,4-8H2,1-3H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZZBEPEBADUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, where a sulfonyl chloride reacts with the piperidine ring under basic conditions.

    Attachment of the Carboxamide Group: The carboxamide group is attached through amide bond formation, typically using carboxylic acids or their derivatives in the presence of coupling reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Studied for its potential therapeutic effects, although not used clinically.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptor sites, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are compared below:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents on Phenyl Ring Key Properties
1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide (Target) C₁₆H₂₂N₂O₄S 338.42 4-ethoxy, 2,5-dimethyl High lipophilicity (predicted); moderate solubility (analog-derived estimate)
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide C₁₄H₁₉N₃O₄S 325.38 4-acetamido Polar acetamido group enhances hydrogen bonding; lower Log S (≈-3.5)
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ 201.22 Ethoxycarbonyl Higher solubility (Log S ≈-2.1); CYP3A4 inhibition potential
4-[4-(5-Ethylthiophen-2-yl)piperidin-1-yl]sulfonyl-1-(2-methoxyethyl)-N-oxidanyl-piperidine-4-carboxamide C₂₁H₃₁N₃O₅S₂ 485.62 Thiophene, methoxyethyl Increased steric bulk; reduced GI absorption (predicted)

Key Observations :

  • Lipophilicity vs.
  • Metabolic Stability : The carboxamide group in the target compound may confer greater hydrolytic stability compared to the ethoxycarbonyl ester in , which is prone to enzymatic cleavage.
  • Steric Effects : The thiophene-containing analog demonstrates how bulky substituents (e.g., methoxyethyl) can hinder pharmacokinetic properties like GI absorption.

Biological Activity

The compound 1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural components which include:

  • A piperidine ring that contributes to its pharmacological properties.
  • A sulfonyl group that enhances solubility and biological activity.
  • An ethoxy-substituted aromatic ring that may influence its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown significant activity against HIV strains. The structural modifications in sulfonamide derivatives can enhance their efficacy against viral mutations.

Table 1: Comparative Antiviral Activities of Sulfonamide Derivatives

Compound NameEC50 (nM)CC50 (nM)Selectivity Index
Compound A17.76138346
Compound B3.41827537
This compoundTBDTBDTBD

Note: TBD indicates values that require further experimental determination.

Anticancer Activity

Sulfonamide derivatives have been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation. Specifically, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of a related sulfonamide derivative on human cancer cell lines. Results indicated an IC50 value of less than 10 µM, demonstrating promising anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide compounds is another area of interest. Research has indicated that such compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which play critical roles in inflammation.

The biological activities of this compound may involve:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit specific enzymes crucial for viral replication and cancer cell proliferation.
  • Modulation of Signaling Pathways: Interaction with cellular receptors can lead to altered signaling cascades that affect cell survival and inflammation.

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